molecular formula C19H24O8 B15233885 Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate

Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate

Cat. No.: B15233885
M. Wt: 380.4 g/mol
InChI Key: HQHWQZUSSCHVCS-GAVPKDGKSA-N
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Description

Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate is a complex organic compound with a unique structure that includes a tetrahydro-dioxino-dioxin ring system

Preparation Methods

The synthesis of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydro-dioxino-dioxin ring system followed by the introduction of the malonate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation to better understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

diethyl 2-[(4aS,8aR)-6-phenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl]propanedioate

InChI

InChI=1S/C19H24O8/c1-3-22-16(20)15(17(21)23-4-2)19-25-11-13-14(27-19)10-24-18(26-13)12-8-6-5-7-9-12/h5-9,13-15,18-19H,3-4,10-11H2,1-2H3/t13-,14+,18?,19?/m0/s1

InChI Key

HQHWQZUSSCHVCS-GAVPKDGKSA-N

Isomeric SMILES

CCOC(=O)C(C1OC[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1OCC2C(O1)COC(O2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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